(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone
Description
The compound "(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone" is a spirocyclic triazaspiro derivative characterized by a central 1,4,8-triazaspiro[4.5]dec-1-ene core. Key structural features include a methyl group at position 8, a phenyl substituent at position 2, a sulfanylidene moiety at position 3, and a phenylmethanone group at position 4. Such spirocyclic systems are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding selectivity and metabolic stability . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., triazole- and spiro-based derivatives) have demonstrated bioactivity in antimicrobial and anticancer research .
Properties
IUPAC Name |
(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-23-14-12-21(13-15-23)22-18(16-8-4-2-5-9-16)20(26)24(21)19(25)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIKIAUIXNMERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives, differing primarily in substituents and functional groups:
(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone (CAS: 872199-79-6): Substituents: Ethyl (position 8), 3-fluorophenylmethanone (position 4). Molecular Formula: C${22}$H${22}$FN$_3$OS. Key Properties: Molecular weight = 395.5 g/mol, XLogP3 = 3.9, indicating high lipophilicity .
Molecular Formula: C${14}$H${17}$N$_3$S. Key Properties: Lower molecular weight (259.38 g/mol), simpler structure with reduced steric bulk .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: Substituents: Difluorophenyl, sulfonylphenyl, and triazole-thioether groups. Synthesis: Prepared via sodium ethoxide-mediated coupling, highlighting reactivity of α-halogenated ketones with triazoles .
Physicochemical Properties
- Lipophilicity : The ethyl/fluorophenyl analog’s higher XLogP3 (3.9) suggests enhanced membrane permeability compared to the target compound, assuming similar substitution patterns .
Notes
- Methodology : Compound similarity was assessed using structural descriptors (e.g., molecular fingerprints) and physicochemical parameters (XLogP3, hydrogen bonding) as per computational biology standards .
- Limitations : Direct experimental data (e.g., CMC values, bioactivity) for the target compound are absent in the provided evidence; comparisons rely on extrapolation from analogs .
- Software : Structural data for analogs were likely generated using crystallographic tools (e.g., SHELX, WinGX), though specifics are unreported .
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